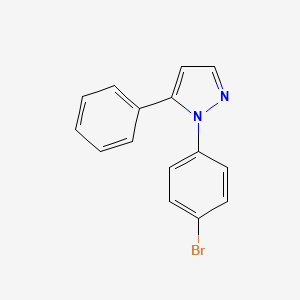

1-(4-bromophenyl)-5-phenyl-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

299162-81-5 |

|---|---|

Molecular Formula |

C15H11BrN2 |

Molecular Weight |

299.16 g/mol |

IUPAC Name |

1-(4-bromophenyl)-5-phenylpyrazole |

InChI |

InChI=1S/C15H11BrN2/c16-13-6-8-14(9-7-13)18-15(10-11-17-18)12-4-2-1-3-5-12/h1-11H |

InChI Key |

SZBAMIUHSDLVMP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=NN2C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Informatic Approaches for 1 4 Bromophenyl 5 Phenyl 1h Pyrazole and Its Analogs

Established Synthetic Routes for Pyrazole (B372694) Core Construction

The foundational methods for synthesizing the pyrazole ring system are well-established in organic chemistry, primarily relying on the cyclization of open-chain precursors.

Cyclo-condensation Reactions Involving Hydrazines and 1,3-Dicarbonyl Precursors

A cornerstone in pyrazole synthesis is the Paal-Knorr reaction, which involves the cyclo-condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. mdpi.commdpi.com To synthesize 1-(4-bromophenyl)-5-phenyl-1H-pyrazole, (4-bromophenyl)hydrazine (B1265515) is reacted with a 1,3-dicarbonyl precursor, such as 1-phenylbutane-1,3-dione.

The reaction mechanism involves the initial formation of a hydrazone intermediate through the reaction of the more reactive carbonyl group of the diketone with the hydrazine. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction, which determines the final substitution pattern on the pyrazole ring, is influenced by the reaction conditions and the electronic and steric properties of the substituents on both the hydrazine and the dicarbonyl compound. nih.gov For instance, reacting an aryl hydrazine with an unsymmetrical diketone containing both an aryl and an alkyl substituent typically results in the aryl group from the diketone being positioned at C5 of the pyrazole ring. nih.gov The cyclocondensation is often carried out in solvents like ethanol (B145695), and the reaction can be catalyzed by acids. dergipark.org.tr

Syntheses Utilizing α,β-Unsaturated Carbonyl Compounds (Chalcones)

Another prevalent and versatile method for constructing the pyrazole nucleus involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds, commonly known as chalcones. mdpi.comnih.govnih.gov For the target molecule, this compound, the synthesis would typically start with the reaction of (4-bromophenyl)hydrazine with a suitable chalcone, such as (E)-1,3-diphenylprop-2-en-1-one.

This reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and elimination of a water molecule. researchgate.net This pathway initially forms a 4,5-dihydro-1H-pyrazole, also known as a pyrazoline. researchgate.netingentaconnect.com The pyrazoline intermediate must then be aromatized to yield the final pyrazole product.

Oxidative Aromatization Strategies for Pyrazolines

The conversion of pyrazoline intermediates, formed from the reaction of hydrazines and chalcones, into the corresponding aromatic pyrazoles is a critical subsequent step. ingentaconnect.comresearchgate.net This dehydrogenation can be achieved using a variety of oxidizing agents.

Several oxidant systems have been proven effective for this transformation. researchgate.net One-pot procedures have been developed where the pyrazoline is formed and then oxidized in situ. For example, after the initial condensation, an oxidizing agent like bromine can be introduced to afford the pyrazole in good yield. organic-chemistry.orgorganic-chemistry.org A more environmentally benign approach involves heating the pyrazoline in a solvent like DMSO under an oxygen atmosphere. organic-chemistry.orgorganic-chemistry.org Other methods employ reagents such as lead tetra-acetate or activated carbon with molecular oxygen. researchgate.netorganic-chemistry.org Recently, an electrochemical approach using sodium chloride as both a redox mediator and supporting electrolyte has been developed for the sustainable oxidative aromatization of pyrazolines, demonstrating high yields and scalability. rsc.orgnih.gov

Advanced and Sustainable Synthetic Protocols

In recent years, the focus has shifted towards developing more efficient, environmentally friendly, and sustainable methods for pyrazole synthesis. These advanced protocols often result in shorter reaction times, higher yields, and milder reaction conditions.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. dergipark.org.trrasayanjournal.co.in The synthesis of pyrazoles, including this compound, benefits significantly from this technology. Both the cyclo-condensation of hydrazines with 1,3-dicarbonyls and the reaction with chalcones can be performed under microwave irradiation, often leading to dramatic reductions in reaction time and improvements in yield compared to conventional heating methods. thepharmajournal.comresearchgate.netrsc.org

For example, the cyclization of chalcones with hydrazine hydrate (B1144303) or phenylhydrazine (B124118) can be completed in minutes under microwave irradiation, whereas conventional methods may require several hours of refluxing. rasayanjournal.co.inthepharmajournal.com These reactions can be carried out in solvents like ethanol or even under solvent-free conditions, further enhancing their green credentials. researchgate.netnih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrazolines/Pyrazoles from Chalcones

| Reactants | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Chalcone + Phenylhydrazine | Conventional (Reflux in Acetic Acid) | 48 h | Moderate | nih.gov |

| Chalcone + Phenylhydrazine | Microwave (300 W in DMF) | 7-9 min | 77-89 | rsc.org |

| Chalcone + Hydrazine Hydrate | Conventional (Reflux in Ethanol) | 6 h | ~70-80 | dergipark.org.tr |

| Chalcone + Hydrazine Hydrate | Microwave (in Ethanol) | 1 min | High | thepharmajournal.com |

Transition-Metal-Catalyzed and Oxidant-Free Methodologies

Modern synthetic chemistry has seen the rise of transition-metal-catalyzed reactions for the construction of heterocyclic rings. These methods offer high efficiency and regioselectivity. rsc.orgresearchgate.net For pyrazole synthesis, transition metal-based ionic liquids, such as those containing Fe(III), have been used as recyclable homogeneous catalysts for the condensation of hydrazines and 1,3-diketones at room temperature, achieving high yields. ias.ac.in Copper-catalyzed condensation reactions also provide an acid-free route to pyrazoles in short reaction times. organic-chemistry.org

Furthermore, there is a growing emphasis on developing oxidant-free synthetic routes, which are inherently greener. A catalyst- and oxidant-free approach has been developed for the synthesis of 1,3,5-trisubstituted pyrazoles from hydrazones and α,β-unsaturated keto esters. researchgate.net This transformation involves a Michael-type addition followed by a redox isomerization. Another temperature-controlled, transition-metal-catalyst- and oxidant-free method allows for the divergent synthesis of pyrazoles via electrophilic cyclization. mdpi.com

Table 2: Examples of Advanced Catalytic and Oxidant-Free Syntheses

| Methodology | Catalyst/Conditions | Precursors | Key Features | Reference |

|---|---|---|---|---|

| Transition-Metal Catalysis | [C4mim][FeCl4] (Ionic Liquid) | Hydrazine + 1,3-Diketone | Room temperature, recyclable catalyst, 90% yield | ias.ac.in |

| Transition-Metal Catalysis | Cu2O | N,N-disubstituted hydrazines + Alkynoates | Aerobic oxidation, high atom economy | organic-chemistry.org |

| Oxidant-Free Synthesis | None (Thermal) | Hydrazone + α,β-Unsaturated Keto Ester | Single step, catalyst- and oxidant-free | researchgate.net |

| Oxidant-Free Synthesis | Temperature-controlled (80-120 °C) | Tosylhydrazones + Alkynes | Divergent synthesis, good functional group tolerance | mdpi.com |

Catalytic Approaches Incorporating Nano-catalysts and Green Solvents

A prominent green synthetic route involves the condensation reaction between a substituted hydrazine, such as (4-bromophenyl)hydrazine, and a 1,3-dicarbonyl compound. For the target molecule, this would typically involve the reaction of (4-bromophenyl)hydrazine with 1-phenyl-1,3-butanedione or a similar precursor. The use of nano-catalysts like zinc oxide (nano-ZnO) researchgate.net, cobalt oxide pharmacognosyjournal.net, or manganese ferrite (B1171679) (MnFe₂O₄) nih.gov has proven effective in accelerating this transformation. These reactions are often performed in green solvents like water or ethanol, or even under solvent-free conditions, sometimes assisted by microwave irradiation to reduce reaction times from hours to minutes. pharmacophorejournal.compharmacognosyjournal.net

The advantages of using nano-catalysts are numerous. Their high surface-area-to-volume ratio provides a greater number of active sites for the reaction, leading to enhanced catalytic activity. researchgate.net Furthermore, many of these catalysts are heterogeneous, allowing for easy separation from the reaction mixture by simple filtration or magnetic separation, and can be reused multiple times without a significant loss in efficacy, which adds to the economic and environmental benefits of the process. nih.gov

Table 1: Comparison of Catalytic Systems for Pyrazole Synthesis

| Catalyst System | Solvent/Conditions | Key Advantages | Source(s) |

| Nano Cobalt Oxide | Green Solvent, Microwave | Excellent yields, short reaction time | pharmacognosyjournal.net |

| Nano Zinc Oxide (ZnO) | Aqueous Media/Solvent-free | High efficiency, reusability, eco-friendly | pharmacophorejournal.comresearchgate.net |

| Poly(aniline-co-melamine)@MnFe₂O₄ | Room Temperature, Water/Ethanol | High stability, magnetic separation, reusability | nih.gov |

| Ultrasound Irradiation | PEG-400/Water, Catalyst-free | Operational simplicity, energy saving, cost-effective | researchgate.net |

Sequential Annulation Reactions for Complex Pyrazole Architectures

The pyrazole ring serves as a versatile scaffold for the construction of more complex, fused heterocyclic systems through sequential annulation reactions. mdpi.com These reactions involve building additional rings onto the pre-existing pyrazole core, leading to a diverse range of polycyclic compounds with potential applications in medicinal chemistry and materials science. nih.govmdpi.com

Starting with a functionalized 1,5-diarylpyrazole, such as a pyrazole-4-carbaldehyde derivative, various annulation strategies can be employed. rsc.orgnih.gov For instance, a Knoevenagel condensation of the pyrazole-4-carbaldehyde with an active methylene (B1212753) compound, followed by an intramolecular cyclization, can lead to the formation of pyrazolo[3,4-b]pyridine derivatives. Similarly, reaction with aminotriazoles or other binucleophiles can yield fused systems like pyrazolo[1,5-a]pyrimidines.

These sequential reactions are powerful tools for creating libraries of complex molecules with tailored properties. The functional groups on the phenyl rings of the initial this compound can be strategically chosen or modified to direct the annulation process and to fine-tune the electronic and steric characteristics of the final architecture. rsc.org

Structural Elucidation and Advanced Spectroscopic Characterization

The definitive identification and structural confirmation of this compound rely on a combination of advanced spectroscopic techniques. Each method provides unique and complementary information about the molecule's atomic connectivity and electronic environment.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is indispensable for elucidating the precise structure of the molecule in solution.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum would exhibit distinct signals for the protons on the pyrazole ring and the two aromatic rings. The pyrazole proton typically appears as a singlet. The protons of the 4-bromophenyl group would show an AA'BB' splitting pattern (two doublets), while the protons of the phenyl group would appear as a multiplet.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum would show distinct signals for the carbons of the pyrazole ring, the substituted carbons of the aromatic rings (C-Br, C-N), and the other aromatic carbons.

The following tables present expected chemical shift (δ) values based on data from closely related analogs. rsc.orgrsc.org

Table 2: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazole-H | ~6.5 - 7.0 | s |

| Phenyl-H (ortho, meta, para) | ~7.2 - 7.6 | m |

| 4-Bromophenyl-H | ~7.4 - 7.7 | m (AA'BB') |

Table 3: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrazole C-3 | ~140 - 142 |

| Pyrazole C-4 | ~108 - 112 |

| Pyrazole C-5 | ~145 - 148 |

| Phenyl C (ipso) | ~130 - 133 |

| Phenyl C (ortho, meta, para) | ~125 - 130 |

| 4-Bromophenyl C (ipso-N) | ~137 - 139 |

| 4-Bromophenyl C (ortho, meta) | ~125 - 133 |

| 4-Bromophenyl C (ipso-Br) | ~120 - 123 |

Infrared Spectroscopy (IR)

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. researchgate.net The IR spectrum of this compound would confirm the presence of aromatic rings and the pyrazole heterocycle. iucr.org

Table 4: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| C=N Stretch (Pyrazole Ring) | 1590 - 1550 | Medium |

| C=C Stretch (Aromatic Rings) | 1600 - 1450 | Medium-Strong |

| C-N Stretch | 1360 - 1250 | Medium |

| C-Br Stretch | 600 - 500 | Strong |

Mass Spectrometry (MS and HRMS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and elemental formula.

MS: In the mass spectrum, the molecular ion peak [M]⁺ would be observed. Due to the presence of bromine, a characteristic isotopic pattern will be seen, with two peaks of nearly equal intensity: [M]⁺ and [M+2]⁺, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. The calculated molecular weight for C₁₅H₁₁⁷⁹BrN₂ is 310.016, and for C₁₅H₁₁⁸¹BrN₂ is 312.014.

HRMS: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition of the compound. iucr.org The experimentally determined mass would be compared to the calculated exact mass, providing unambiguous confirmation of the molecular formula C₁₅H₁₁BrN₂.

Ultraviolet-Visible Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the electronic transitions within a molecule. For conjugated aromatic systems like this compound, the spectrum is characterized by strong absorption bands in the UV region, typically arising from π → π* transitions. iucr.orgresearchgate.net

The absorption maximum (λ_max) can be influenced by the solvent polarity. researchgate.net The spectrum is expected to show intense absorption bands characteristic of the overlapping electronic systems of the pyrazole and the two aryl rings. Based on similar pyrazole derivatives, absorption maxima are expected in the range of 250-350 nm. researchgate.net These photophysical properties are of interest for applications in materials science, such as in the development of fluorescent probes or luminescent materials. nih.gov

Structure Activity Relationship Sar Studies of 1 4 Bromophenyl 5 Phenyl 1h Pyrazole and Its Derivatives

Systematic Modifications on the Pyrazole (B372694) Ring and Phenyl Moieties

The core structure of 1-(4-bromophenyl)-5-phenyl-1H-pyrazole offers multiple sites for chemical modification, including the pyrazole ring itself and the two associated phenyl moieties. Alterations at these positions have been shown to significantly impact the biological activity of the resulting compounds.

Influence of Halogen Substituents (e.g., Bromine, Fluorine, Chlorine) on Pharmacological Profiles

The presence and position of halogen atoms on the phenyl rings of pyrazole derivatives are critical determinants of their pharmacological profiles. Halogens like bromine, fluorine, and chlorine can alter the electronic properties, lipophilicity, and metabolic stability of the molecule, thereby affecting its interaction with biological targets. researchgate.netpharmaexcipients.com

Research has shown that the introduction of different halogens can modulate various activities, including antinociceptive, anti-inflammatory, and anticancer effects. For instance, pyrazole compounds featuring fluorine at the para, meta, or ortho positions of a phenyl ring have demonstrated notable antinociceptive effects, which are thought to be associated with the activation of opioid receptors. nih.gov The substitution of a phenyl ring with electron-withdrawing groups, such as difluorophenyl, has been found to greatly enhance biological activity in certain contexts. acs.org

In the context of anticancer activity, a trifluoromethyl group (a halogen-containing moiety) at the para position of a phenyl ring has been associated with the most potent activity in some series of pyrazole derivatives. nih.gov Similarly, the addition of a single fluorine or chlorine atom to a central phenyl group has been shown to result in modest improvements in potency in specific kinase inhibitors. acs.org

The nature of the halogen also plays a role. Chlorine, for example, is larger than fluorine and forms a stable bond with carbon, allowing for its incorporation into diverse heterocyclic structures. pharmaexcipients.com In studies on cannabinoid receptor antagonists, a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring was found to be a requirement for potent and selective activity. nih.gov Furthermore, the most potent compound in that series featured a p-iodophenyl group at the 5-position, highlighting the significant influence of the specific halogen and its position. nih.gov

| Halogen Substituent | Position | Observed Pharmacological Effect |

| Fluorine | para, meta, or ortho on phenyl ring | Antinociceptive activity nih.gov |

| Difluorophenyl | 3-position of phenyl ring | Enhanced activity acs.org |

| Trifluoromethyl | para position on phenyl ring | Potent anticancer activity nih.gov |

| Chlorine | 2,4-dichloro on phenyl at position 1 | Potent and selective cannabinoid CB1 receptor antagonistic activity nih.gov |

| Iodine | para on phenyl at position 5 | Potent cannabinoid CB1 receptor antagonistic activity nih.gov |

Effects of Substitutions at the 1- and 5-Positions of the Pyrazole Nucleus

Substitutions at the N1- and C5-positions of the pyrazole ring are pivotal in defining the biological activity and selectivity of these compounds. The groups attached at these positions often play a crucial role in the molecule's ability to bind to its target.

For potent and selective cannabinoid CB1 receptor antagonistic activity, SAR studies have established the necessity of a para-substituted phenyl ring at the 5-position and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. nih.gov The electronic nature of the substituent on the phenyl ring at the C5-position can greatly influence anticancer activity, with electron-donating groups showing a significant impact. tandfonline.com

In the development of kinase inhibitors, replacing a hydrophobic phenyl ring at the 5-position with a more polar heterocycle, such as another pyrazole, led to a twenty-fold increase in potency against the target enzyme. mdpi.com This highlights that not just the substitution pattern on the phenyl ring, but the nature of the ring itself at this position is critical.

The substituent at the 1-position of the pyrazole nucleus is also key for achieving selectivity. For example, in the pursuit of selective ALK inhibitors, it was noted that a substituent at this position could be beneficial for accessing a specific region in the kinase's active site. mdpi.com

| Position | Substituent | Observed Effect |

| 1-Position | 2,4-Dichlorophenyl | Essential for potent and selective cannabinoid CB1 receptor antagonism nih.gov |

| 5-Position | para-substituted phenyl ring | Required for potent cannabinoid CB1 receptor antagonism nih.gov |

| 5-Position | Phenyl ring with electron-donating groups | Influences anticancer activity tandfonline.com |

| 5-Position | Replacement of phenyl with pyrazole | 20-fold increase in potency against ASK1 kinase mdpi.com |

Impact of Various Functional Groups on Biological Efficacy and Selectivity

Beyond halogens, a wide array of other functional groups can be introduced to the pyrazole scaffold to fine-tune its biological efficacy and selectivity. These groups can influence properties such as solubility, hydrogen bonding capacity, and steric interactions.

For instance, the introduction of a carboxamido group at the 3-position of the pyrazole ring was identified as a structural requirement for potent cannabinoid receptor antagonistic activity. nih.gov In another study, the presence of electron-donating methoxy (B1213986) groups at the 3 and 5 positions of a phenyl ring resulted in potent cytotoxicity and inhibitory activity against VEGFR-2 tyrosine kinase. nih.gov

The introduction of acidic groups can also have a profound effect. In a series of meprin inhibitors, pyrazole derivatives with acidic carboxyphenyl moieties showed increased activity against meprin β, particularly with meta-substitution. nih.gov The replacement of the carboxylic acid with bioisosteres further improved activity against this target. nih.gov

The nature of the core scaffold can also be considered a functional modification. The replacement of a central pyrimidine (B1678525) ring with a pyrazole ring has been explored in the development of kinase inhibitors, demonstrating the significant impact of the heterocyclic core on potency. mdpi.com

| Functional Group | Position | Observed Effect on Efficacy and Selectivity |

| Carboxamido | 3-position of pyrazole ring | Essential for potent cannabinoid receptor antagonism nih.gov |

| Methoxy (electron-donating) | 3 and 5 positions of phenyl ring | Potent cytotoxicity and VEGFR-2 inhibition nih.gov |

| Carboxyphenyl (acidic) | meta-position on phenyl ring | Increased activity against meprin β nih.gov |

| Pyrazole (as a substituent) | Replacing a phenyl ring | Increased potency against certain kinases mdpi.com |

Stereochemical Implications in Bioactivity and Molecular Interactions

The three-dimensional arrangement of atoms, or stereochemistry, can have a significant impact on the biological activity of pyrazole derivatives. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit different pharmacological profiles due to the stereospecific nature of biological targets like enzymes and receptors.

In the development of BACE-1 inhibitors, it was consistently observed that the (R)-enantiomers of certain pyrimidine analogues exhibited greater activity than their (S)-counterparts. acs.org This suggests that the specific spatial orientation of the substituents is crucial for optimal interaction with the enzyme's active site.

While detailed stereochemical studies specifically on this compound are not extensively documented in the provided context, the general principles of stereochemistry in drug design are highly relevant. The introduction of chiral centers, for example, by adding certain substituents, would necessitate the separation and individual testing of the resulting enantiomers to identify the more active or selective isomer. The differential activity between enantiomers underscores the importance of considering the three-dimensional structure of these compounds in the design of new and more effective therapeutic agents.

Pharmacological Investigations and Elucidation of Molecular Mechanisms

Enzyme Inhibition Profiling and Mechanistic Pathway Analysis

The core of the pharmacological interest in 1-(4-bromophenyl)-5-phenyl-1H-pyrazole lies in its interaction with several vital enzymes. The following sections detail the research findings related to its inhibitory activities.

Cyclooxygenase (COX-1 and COX-2) Inhibition in Anti-inflammatory Contexts

The 1,5-diarylpyrazole scaffold is a well-established pharmacophore for cyclooxygenase-2 (COX-2) inhibition, a key target in anti-inflammatory therapies. nih.gov COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, with COX-1 being constitutively expressed and involved in physiological functions, while COX-2 is inducible and plays a major role in inflammation. nih.gov Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov

While direct inhibitory data for this compound is not extensively available, the structural similarity to known COX-2 inhibitors like celecoxib (B62257) suggests its potential in this area. nih.gov Research on hybrid pyrazole (B372694) analogues has demonstrated that modifications on the pyrazole core can lead to significant and selective COX-2 inhibitory activity. nih.gov For instance, certain hybrid pyrazole analogues have shown high selectivity indices (SI) for COX-2 over COX-1, comparable to that of celecoxib. nih.gov

Table 1: COX-2 Inhibition Data for Representative Hybrid Pyrazole Analogues Data for illustrative purposes based on structurally related compounds.

| Compound Analogue | COX-2 IC₅₀ (µM) | Selectivity Index (SI) vs COX-1 |

|---|---|---|

| Analogue A | 0.045 | 327 |

| Analogue B | 0.068 | 151 |

| Analogue C | 0.043 | 316 |

IC₅₀: Half maximal inhibitory concentration; SI: Selectivity Index.

The anti-inflammatory potential of pyrazole derivatives is a significant area of research, with the aim of developing safer and more effective anti-inflammatory agents. nih.gov

DNA Gyrase Inhibition in Antibacterial Applications

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. nih.gov Its absence in eukaryotes makes it an attractive target for the development of novel antibacterial agents. nih.gov

Derivatives of this compound have been investigated as potential DNA gyrase inhibitors. Specifically, N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives have shown potent inhibitory activity against DNA gyrase from Staphylococcus aureus and Bacillus subtilis. nih.gov

The antibacterial spectrum of pyrazole derivatives often shows a degree of specificity. Studies on N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives indicated good activity against Gram-positive strains like B. subtilis and S. aureus. nih.gov However, most of these derivatives displayed weaker activity against Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa. nih.gov

The minimum inhibitory concentration (MIC) is a key measure of antibacterial efficacy. For some novel pyrazole analogues, MIC values against various bacterial strains have been determined.

Table 2: Antibacterial Activity of Representative Pyrazole Analogues MIC values for illustrative purposes based on structurally related compounds.

| Bacterial Strain | Representative Analogue MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

|---|---|---|

| Escherichia coli (Gram-negative) | 0.25 | 0.5 |

| Streptococcus epidermidis (Gram-positive) | 0.25 | 4 |

MIC: Minimum Inhibitory Concentration.

These findings suggest that the this compound scaffold could be a promising starting point for developing new antibacterial agents, particularly against Gram-positive bacteria. nih.gov

Carbonic Anhydrase (hCA I and II) Inhibition and Diuretic Potential

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. semanticscholar.orgnih.gov The human cytosolic isoforms, hCA I and hCA II, are involved in various physiological processes, and their inhibition can have therapeutic effects, including diuretic and anti-glaucoma actions. semanticscholar.orgnih.gov

A study on 4-(3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide, a dihydro-derivative of the target compound with a sulfonamide moiety, demonstrated inhibitory activity against both hCA I and hCA II. semanticscholar.orgnih.gov The presence of the sulfonamide group is a common feature in many carbonic anhydrase inhibitors.

The inhibitory potential is quantified by the inhibition constant (Ki). The study revealed the following Ki values for the bromo-substituted pyrazoline derivative:

Table 3: Carbonic Anhydrase Inhibition by a this compound Analogue

| Enzyme | Ki (nM) |

|---|---|

| hCA I | 316.7 ± 9.6 |

| hCA II | 412.5 ± 115.4 |

Data for 4-(3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide. semanticscholar.orgnih.gov

These results indicate a moderate inhibitory potency of this pyrazoline derivative against both hCA I and hCA II, suggesting that the core structure could be explored for developing new carbonic anhydrase inhibitors. semanticscholar.orgnih.gov

Acetylcholinesterase (AChE) Inhibition and Neurodegenerative Implications

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov

While direct inhibitory data for this compound against AChE is limited, various pyrazoline derivatives have been shown to be potent and selective AChE inhibitors. nih.gov The pyrazole nucleus is considered a valuable scaffold in the design of new AChE inhibitors. nih.gov

Table 4: Acetylcholinesterase Inhibition by Representative Pyrazole Derivatives Ki values for illustrative purposes based on structurally related compounds.

| Compound Analogue | AChE Ki (nM) |

|---|---|

| Pyrazol-4-yl-diazene derivative 1 | 44.66 ± 10.06 |

| Pyrazol-4-yl-diazene derivative 2 | 78.34 ± 17.83 |

Ki: Inhibition Constant. nih.gov

The exploration of pyrazole derivatives as AChE inhibitors is an active area of research with the potential to yield new treatments for neurodegenerative diseases. nih.gov

Inhibition of Other Key Enzymatic Targets

The pharmacological profile of the this compound scaffold may extend to other enzymatic targets. For instance, Celecoxib, a structurally related 1,5-diaryl pyrazole, has been found to exhibit off-target inhibitory activity against phosphodiesterase 5 (PDE5). This suggests that this compound could also potentially inhibit PDE5.

Furthermore, a novel class of 5-amino-1H-pyrazol-4-yl-3-phenylmethanone derivatives has been identified as highly selective inhibitors of p38 MAP kinase, an enzyme involved in inflammatory responses. nih.gov This finding opens another avenue for investigating the therapeutic potential of pyrazole-based compounds, including this compound.

Janus Kinase 3 (JAK3) and Phosphodiesterase 4 (PDE4)

The Janus kinase (JAK) family, particularly JAK3, plays a pivotal role in signal transduction pathways that are critical for immune cell function. Inhibitors of JAK3 are therefore of significant interest for the treatment of autoimmune diseases and cancer. nih.gov Similarly, phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Inhibition of PDE4 elevates cAMP levels, leading to a dampening of the inflammatory response. nih.govresearchgate.net

While the pyrazole scaffold is a common feature in many kinase inhibitors, including those targeting JAKs, specific inhibitory data for this compound against JAK3 is not extensively detailed in the currently available literature. nih.govnih.gov However, the general class of pyrazole derivatives has been explored for JAK inhibition, with some compounds showing potent activity. For instance, Ruxolitinib, which contains a pyrazole ring, is a selective inhibitor of JAK1 and JAK2 with IC50 values in the low nanomolar range, and a significantly lower affinity for JAK3. nih.gov Another pyrazole derivative, Golidocitinib, is a highly selective JAK1 inhibitor. nih.gov

Regarding PDE4, this enzyme is a validated target for a variety of inflammatory conditions. nih.gov Although numerous PDE4 inhibitors have been developed, specific studies detailing the direct inhibitory effects of this compound on PDE4 isoforms are not prominently reported in the reviewed literature. The development of PDE4 inhibitors often focuses on mitigating side effects such as nausea and emesis, which has led to the design of highly specific molecules. nih.govresearchgate.net

5-Lipoxygenase (5-LO) and Microsomal Prostaglandin (B15479496) E2 Synthase-1 (mPGES-1)

In the arachidonic acid cascade, 5-Lipoxygenase (5-LO) and microsomal prostaglandin E2 synthase-1 (mPGES-1) are critical enzymes in the biosynthesis of pro-inflammatory lipid mediators. nih.govresearchgate.net 5-LO is responsible for the production of leukotrienes, while mPGES-1 catalyzes the terminal step in the synthesis of prostaglandin E2 (PGE2). nih.gov Dual inhibition of these enzymes is considered a promising strategy for the development of anti-inflammatory agents with an improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Research has been conducted on pyrazole-containing compounds as inhibitors of both 5-LO and mPGES-1. Specifically, a study involving the synthesis of derivatives from a 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde template was aimed at evaluating their activity against these two enzymes. researchgate.net This suggests that the this compound scaffold is a relevant starting point for the design of dual 5-LO/mPGES-1 inhibitors. researchgate.net While the direct inhibitory data for the parent compound is not explicitly stated, the investigation into its derivatives underscores its potential in this area. researchgate.net

Neuronal Nitric Oxide Synthase (nNOS)

Neuronal nitric oxide synthase (nNOS) is an enzyme responsible for the production of nitric oxide in the nervous system, which acts as a neurotransmitter. Overproduction of nitric oxide by nNOS has been implicated in neurodegenerative diseases, making selective nNOS inhibitors a target for neuroprotective therapies. A study focused on 4,5-dihydro-1H-pyrazole derivatives has identified potent nNOS inhibitors. nih.gov While these compounds are structurally related to this compound, they are not identical. The most active compounds in that study, such as 1-cyclopropanecarbonyl-3-(2-amino-5-chlorophenyl)-4,5-dihydro-1H-pyrazole, demonstrated significant nNOS inhibition, highlighting the potential of the pyrazole core in targeting this enzyme. nih.gov However, direct experimental data on the nNOS inhibitory activity of this compound itself is not available in the reviewed literature.

Alpha-Amylase and Alpha-Glucosidase

Alpha-amylase and alpha-glucosidase are key digestive enzymes involved in the breakdown of carbohydrates into glucose. acs.org Inhibitors of these enzymes can delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels, which is a therapeutic strategy for managing type 2 diabetes. acs.orgnih.gov The pyrazole scaffold has been extensively investigated for its potential to inhibit these enzymes. nih.govnih.gov

Several studies have demonstrated that pyrazole derivatives can be potent inhibitors of α-glucosidase, with some exhibiting significantly greater activity than the standard drug, acarbose. nih.gov For example, a series of novel 5-aryl pyrazole-glucose hybrids showed IC50 values ranging from 0.5 to 438.6 µM against α-glucosidase, compared to 750.0 µM for acarbose. nih.gov Kinetic studies have revealed that some of these pyrazole derivatives act as competitive inhibitors of α-glucosidase. nih.gov

With respect to α-amylase, a new class of thiazolidin-4-one linked pyrazoles has been synthesized and evaluated for inhibitory activity. nih.gov One of the compounds in this series, which incorporates a 1-phenyl-3-aryl-1H-pyrazole moiety, showed a remarkable 90.04% inhibition of α-amylase at a concentration of 100 µg/mL. nih.gov Another study reported that a pyrazole derivative exhibited the highest inhibitory potency against α-amylase with an inhibition rate of 42.5%. ajchem-a.comajchem-a.com

Table 1: Inhibitory Activity of Pyrazole Derivatives against Alpha-Amylase and Alpha-Glucosidase

| Compound Class | Enzyme Target | Activity | Reference |

| 5-Aryl Pyrazole-Glucose Hybrids | α-Glucosidase | IC50: 0.5 - 438.6 µM | nih.gov |

| Thiazolidin-4-one Linked Pyrazoles | α-Amylase | 90.04% inhibition at 100 µg/mL | nih.gov |

| Pyrazole Derivative | α-Amylase | 42.5% inhibition | ajchem-a.comajchem-a.com |

c-Jun-N-terminal Kinases and Dipeptidyl Peptidase-4 (DPP4)

The c-Jun N-terminal kinases (JNKs) are a subfamily of mitogen-activated protein kinases (MAPKs) that are involved in cellular responses to stress and are implicated in inflammatory diseases and cancer. nih.gov Dipeptidyl peptidase-4 (DPP-4) is a therapeutic target for type 2 diabetes, as its inhibition increases the levels of incretin (B1656795) hormones, which stimulate insulin (B600854) secretion.

The pyrazole scaffold is a recognized motif in the design of protein kinase inhibitors, including those targeting the MAPK pathways. nih.gov However, specific research detailing the inhibitory activity of this compound against JNKs is not prominently featured in the available literature.

Similarly, while the inhibition of DPP-4 is a well-established strategy for diabetes treatment, and various heterocyclic compounds are explored for this purpose, direct evidence of this compound as a DPP-4 inhibitor is not found in the reviewed scientific reports.

Prokaryotic Arylamine N-Acetyltransferase

Receptor Modulation and Ligand-Binding Dynamics

The this compound scaffold is a core structure found in a variety of pharmacologically active molecules. Its derivatives have been the subject of extensive research to understand their interactions with various biological targets. The specific substitutions on the pyrazole ring system critically influence binding affinity, selectivity, and functional activity at different receptors and proteins.

The diarylpyrazole structure, of which this compound is a primary example, is famously associated with the development of the first potent and selective CB1 cannabinoid receptor antagonists. Research into the structure-activity relationships (SAR) of this class has revealed key features necessary for high-affinity binding and antagonism at the CB1 receptor. These requirements include a para-substituted phenyl ring at the 5-position of the pyrazole, a 1-phenyl substituent, and a carboxamide group at the 3-position. elsevierpure.comnih.gov

The lead compound in this class, Rimonabant (SR141716A), features a 4-chlorophenyl group at position 5 and a 2,4-dichlorophenyl group at position 1. nih.govjbclinpharm.org Studies on analogs have shown that a para-substituted phenyl ring at the 5-position is a crucial structural requirement for potent and selective CB1 antagonism. nih.gov A notable example is the compound SR147778, which incorporates a 5-(4-bromophenyl) group, demonstrating the importance of this specific substitution. SR147778 acts as a highly potent, selective, and orally active antagonist for the CB1 receptor, displaying nanomolar affinity for human and rat CB1 receptors while having a significantly lower affinity for CB2 receptors. nih.gov Specifically, its affinity (Ki) for rat brain CB1 receptors is 0.56 nM and for human CB1 receptors is 3.5 nM, compared to 400 nM for human CB2 receptors. nih.gov

Further investigations have shown that these diarylpyrazole antagonists, including SR141716A, also function as inverse agonists. nih.gov Inverse agonism is a phenomenon where a ligand decreases the basal, constitutive activity of a receptor, in contrast to a neutral antagonist which only blocks the action of an agonist. nih.govnih.gov This property was observed in signal transduction assays where compounds like SR141716A not only antagonized agonist-stimulated activity but also decreased the basal signaling of the CB1 receptor in its non-stimulated state. nih.gov The ability of cannabidiol (B1668261) to act as a high-potency antagonist of CB1 and CB2 receptor agonists has also been documented, with some studies suggesting it may behave as an inverse agonist at CB2 receptors. realmofcaring.org

| Compound | CB1 Receptor Affinity (Ki, nM) | CB2 Receptor Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Rimonabant (SR141716A) | 2 | >1000 | jbclinpharm.org |

| SR147778 | 0.56 (rat), 3.5 (human) | 400 (human) | nih.gov |

The γ-aminobutyric acid type A (GABAA) receptor is a ligand-gated ion channel that mediates the majority of fast synaptic inhibition in the central nervous system. nih.govfrontiersin.org Its modulation is a key mechanism for many therapeutic agents, particularly anticonvulsants. zsmu.edu.ua Pyrazole derivatives have emerged as a class of compounds with significant potential for anticonvulsant activity. nih.govresearchgate.net

Studies have shown that various substituted pyrazole compounds exhibit protective effects in preclinical seizure models, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) assays. nih.govnih.gov Pentylenetetrazole is a known GABAA receptor antagonist, and compounds that counteract its effects are often investigated for their potential to modulate GABAergic neurotransmission. nih.gov Research on novel pyrazole derivatives has demonstrated significant anticonvulsive activity, with some compounds showing potency comparable to or greater than established antiepileptic drugs. nih.govresearchgate.net The broad pharmacological activities of the pyrazole scaffold have encouraged the synthesis and evaluation of a vast number of derivatives for their potential therapeutic applications, including against epilepsy. researchgate.net

While the broader class of pyrazole derivatives shows promise for anticonvulsant effects, which may be mediated through GABAA receptor modulation, specific studies detailing the direct interaction of this compound with GABAA receptors were not identified in the conducted research.

The estrogen receptor alpha (ERα) is a critical therapeutic target, particularly in the treatment of hormone-responsive cancers like breast cancer. rsc.org The pyrazole scaffold has been identified as a privileged structure for the design of ERα inhibitors. nih.govnih.gov

Researchers have developed pyrazole-based compounds that act as selective and potent ERα antagonists. A prominent example is the triarylpyrazole derivative Methyl-piperidino-pyrazole (MPP), which was specifically designed as an ERα-selective antagonist. researchgate.netnih.gov MPP demonstrates a significantly higher binding affinity and antagonist potency for ERα compared to ERβ. nih.gov This selectivity is attributed to specific interactions between the pyrazole core and amino acid residues within the receptor's binding pocket. nih.gov

Furthermore, computational and virtual screening studies have been employed to identify novel pyrazole and bipyrazole analogs as potential ERα inhibitors. nih.gov These in silico approaches have highlighted the potential for this chemical class to form key interactions with critical residues like ARG394 and GLU353 in the ERα ligand-binding domain. mdpi.com Although the specific compound this compound has not been explicitly studied for ERα inhibition, the extensive research on related pyrazole derivatives underscores the potential of this scaffold for developing targeted ERα antagonists. nih.govresearchgate.netnih.gov

The 18 kDa translocator protein (TSPO) is located on the outer mitochondrial membrane and is involved in numerous cellular processes, including steroidogenesis and neuroinflammation. nih.govnih.gov It is a significant target for diagnostic imaging and therapeutic intervention in neurodegenerative diseases and cancers. nih.govnih.gov

Certain classes of pyrazole-containing heterocyclic compounds have been developed as high-affinity TSPO ligands. Specifically, derivatives of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamide (B32628) have been synthesized and evaluated, with many exhibiting nanomolar affinity for TSPO. nih.gov For instance, the ligand [¹⁸F]11a, a member of this class, was developed as a potential PET tracer for imaging neuroinflammation due to its high binding affinity and suitable lipophilicity. nih.gov Another study on pyrazolo[1,5-a]pyrimidine (B1248293) acetamides, such as DPA-713, confirmed that this scaffold yields ligands with nanomolar affinity for TSPO, and that modifications to the structure can impart functional activities like inducing apoptosis in cancer cells. nih.gov While these findings highlight that the pyrazole ring can be a key component of potent TSPO ligands, direct evidence of binding for the simpler this compound structure to TSPO was not found.

Collapsin response mediator protein 2 (CRMP2) is a protein involved in neuronal development and axonal growth, and has been linked to several neurodegenerative disorders. The c-KIT protein is a receptor tyrosine kinase that plays a crucial role in cell signaling, proliferation, and differentiation. Based on the conducted research, no studies were identified that investigated the interaction or modulatory effects of this compound on either CRMP2 or c-KIT proteins.

Modulation of Other Significant Receptors and Protein Targets

EGFR, VEGFR-2, C-RAF, CYP17, HDAC, RSK1, RAF1, PARP2, LIN28B in Cancer Pathways

The this compound scaffold has been a subject of interest in the development of targeted cancer therapies due to the recognized ability of pyrazole derivatives to inhibit various protein kinases and enzymes crucial for cancer progression. While direct inhibitory data for this compound against many of the listed targets is not extensively available in the public domain, studies on structurally related pyrazole derivatives provide insights into its potential activities.

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are key tyrosine kinases in cancer cell signaling. Pyrazole-based compounds have been identified as potent inhibitors of these receptors. For instance, certain quinoxaline-pyrazole hybrids have demonstrated significant inhibitory activity against VEGFR-2, with some compounds showing IC₅₀ values in the nanomolar range, even surpassing the potency of established drugs like sorafenib. nih.gov

RAF kinases (C-RAF, RAF1) are central components of the MAPK/ERK signaling pathway. Pyrazole-containing compounds, such as encorafenib, are known potent RAF inhibitors, binding competitively to the ATP-binding site of these kinases. mdpi.com

Histone Deacetylases (HDACs) represent another important class of targets in cancer therapy. Thiol-based HDAC inhibitors incorporating a 3-phenyl-1H-pyrazole-5-carboxamide scaffold have been synthesized and shown to be potent against total HDACs, with some derivatives exhibiting superior activity to the approved drug Vorinostat. bldpharm.com

Ribosomal S6 Kinase 1 (RSK1) and Poly (ADP-ribose) polymerase 2 (PARP2) are also implicated in cancer cell survival and proliferation. While specific inhibitors based on the this compound core are not widely reported, the general class of pyrazole derivatives has been explored for the development of inhibitors against these targets. For example, prexasertib, a pyrazole-containing compound, is a potent inhibitor of checkpoint kinases and also shows activity against the RSK family. mdpi.com

LIN28B , an RNA-binding protein, is a key regulator of cancer cell stemness. Although direct inhibition by this compound has not been documented, the discovery of small molecules that can block the RNA-binding activity of LIN28 highlights the potential for developing inhibitors based on various chemical scaffolds. nih.gov

While comprehensive data for the specific compound is limited, the broader family of pyrazole derivatives shows significant promise in targeting these critical cancer pathways.

Diverse Biological Activities and Associated Mechanisms of Action

Anti-inflammatory Efficacy (e.g., modulation of prostaglandin synthesis)

Pyrazole derivatives are well-established as anti-inflammatory agents, with some acting through the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis. nih.gov The anti-inflammatory potential of compounds related to this compound is suggested by studies on similar structures. For example, a series of (Z)-5-((3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-substituted-thiazol-4(5H)-ones were synthesized and showed potent in vivo anti-inflammatory activity, with some compounds exhibiting superior or equivalent efficacy to diclofenac (B195802) and celecoxib. nih.gov These compounds were also found to be potent inhibitors of COX-1 and COX-2 enzymes.

The mechanism of anti-inflammatory action for many pyrazole derivatives is linked to the suppression of prostaglandin biosynthesis. nih.gov While direct evidence for this compound is scarce, the activity of its close analogs strongly suggests potential for similar mechanisms.

Antimicrobial Properties (Antibacterial, Antifungal, Antitubercular)

The pyrazole nucleus is a constituent of various compounds with a broad spectrum of antimicrobial activities.

Antibacterial and Antifungal Activity: Derivatives of this compound have been investigated for their activity against various bacterial and fungal strains. For instance, a series of N'-[3'-t-Butyl-1'-(substituted)phenyl pyrazol-5'-yl] benzamides, where the substitution included a 4-bromophenyl group, were tested for their antimicrobial activity. The compound with a 4-bromophenyl substituent (M5a) showed moderate activity against Bacillus subtilis (MIC 50 µg/ml), Staphylococcus aureus (MIC 25 µg/ml), Klebsiella pneumoniae (MIC 100 µg/ml), and Escherichia coli (MIC 50 µg/ml). Its antifungal activity was also moderate against Aspergillus flavus (MIC 50 µg/ml) and Candida albicans (MIC 100 µg/ml). seejph.com

Antitubercular Activity: Notably, pyrazole derivatives bearing a p-bromophenyl group at the N1 position have been reported to be very active against Mycobacterium tuberculosis H37Rv. nih.gov One study highlighted that (5-(4-bromophenyl)-1H-pyrazol-3-yl)-methanol exhibited significant antitubercular activity with a Minimum Inhibitory Concentration (MIC) of 25 µM. nih.gov In another study, pyrazole-oxadiazole hybrids were synthesized and tested against M. tuberculosis H37Ra, with some compounds showing MIC values in the range of 1.03 to 2.32 µg/mL in a dormant state. nih.govacs.org

| Compound Derivative | Microorganism | Activity (MIC) |

|---|---|---|

| N'-[3'-t-Butyl-1'-(4-bromophenyl) pyrazol-5'-yl] benzamide (B126) (M5a) | Bacillus subtilis | 50 µg/ml |

| N'-[3'-t-Butyl-1'-(4-bromophenyl) pyrazol-5'-yl] benzamide (M5a) | Staphylococcus aureus | 25 µg/ml |

| N'-[3'-t-Butyl-1'-(4-bromophenyl) pyrazol-5'-yl] benzamide (M5a) | Klebsiella pneumoniae | 100 µg/ml |

| N'-[3'-t-Butyl-1'-(4-bromophenyl) pyrazol-5'-yl] benzamide (M5a) | Escherichia coli | 50 µg/ml |

| N'-[3'-t-Butyl-1'-(4-bromophenyl) pyrazol-5'-yl] benzamide (M5a) | Aspergillus flavus | 50 µg/ml |

| N'-[3'-t-Butyl-1'-(4-bromophenyl) pyrazol-5'-yl] benzamide (M5a) | Candida albicans | 100 µg/ml |

| (5-(4-bromophenyl)-1H-pyrazol-3-yl)-methanol | Mycobacterium tuberculosis H37Rv | 25 µM |

Anticancer and Antiproliferative Activities (e.g., cell growth inhibition, apoptosis induction)

The anticancer potential of pyrazole derivatives is a significant area of research. These compounds often exert their effects through the inhibition of cell growth and the induction of apoptosis.

Studies on various pyrazole derivatives have demonstrated their cytotoxic effects against a range of cancer cell lines. For example, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives showed significant cytotoxicity against MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer) cell lines, with some compounds exhibiting IC₅₀ values in the low micromolar range (3.9–35.5 μM). rsc.org The mechanism of action for some of these compounds was linked to the activation of pro-apoptotic proteins such as Bax, p53, and Caspase-3, as well as the induction of DNA damage. rsc.org

Another study on 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives against the triple-negative breast cancer cell line MDA-MB-468 found that the most active compound induced apoptosis accompanied by an elevated level of reactive oxygen species (ROS) and increased caspase-3 activity. nih.govnih.gov The IC₅₀ value for this compound was 14.97 µM after 24 hours of treatment. nih.gov

| Compound Derivative | Cell Line | Activity (IC₅₀) | Mechanism |

|---|---|---|---|

| 1,3,5-trisubstituted-1H-pyrazole derivatives | MCF-7, A549, PC-3 | 3.9–35.5 μM | Activation of Bax, p53, Caspase-3; DNA damage |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | MDA-MB-468 | 14.97 μM (24h) | ROS generation, Caspase-3 activation, Apoptosis induction |

Antileishmanial Activity

Leishmaniasis is a parasitic disease for which new therapeutic agents are needed. Pyrazole derivatives have emerged as a promising class of compounds with antileishmanial properties. A study on 1H-pyrazole-4-carbohydrazide derivatives found that the compound 1-(4-Br-phenyl)-N'-[(4-NO₂-phenyl)methylene]-1H-pyrazole-4-carbohydrazide was one of the most active against promastigote forms of Leishmania amazonensis. nih.gov This derivative showed an EC₅₀ of 50 µM against murine peritoneal macrophages, indicating some level of cytotoxicity, though it was less toxic than the standard drugs pentamidine (B1679287) and ketoconazole. nih.gov

Analgesic Properties

The pyrazole nucleus is a core component of several well-known analgesic drugs. rasayanjournal.co.in The analgesic potential of pyrazole derivatives has been demonstrated in various preclinical models. For instance, a series of 1-phenyl-3-aryl-5-(4-(butanoloxy) phenyl) 1H-pyrazoles were synthesized and showed significant analgesic activity in the tail-flick test in mice. chitkara.edu.in Another study on 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one derivatives also reported significant analgesic effects in both the hot plate and writhing tests. While specific studies on the analgesic properties of this compound are limited, the consistent findings across a range of pyrazole-based compounds suggest that this scaffold is a viable starting point for the development of new analgesic agents. rjeid.comnih.gov

Antidiabetic Activity

There are no specific research studies or data available that investigate the antidiabetic potential of this compound. Although various substituted pyrazole derivatives have been explored as potential agents for managing diabetes, the specific effects of this compound on glucose metabolism, insulin sensitivity, or related pathways have not been documented in the reviewed literature.

Anticonvulsant Properties

Investigations into the anticonvulsant properties of this compound have not been reported in the available scientific literature. While the pyrazole scaffold is recognized for its presence in compounds with central nervous system activity, including anticonvulsant effects, specific preclinical or clinical studies to evaluate this particular compound in models of epilepsy or seizure are not found.

Neuroprotective Properties

There is a lack of specific studies focusing on the neuroprotective properties of this compound. The potential of this compound to protect against neuronal damage, oxidative stress in the brain, or mechanisms relevant to neurodegenerative diseases has not been a subject of published research.

Antioxidant Activity

Specific data from in vitro or in vivo studies on the antioxidant activity of this compound are not present in the reviewed literature. Pyrazole derivatives, in general, are known to possess antioxidant capabilities, but dedicated studies to quantify the radical scavenging or metal-chelating properties of this exact molecule have not been found.

Computational Chemistry and in Silico Modeling for Rational Design

Molecular Docking Simulations and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com This method is widely used to forecast the interaction between a small molecule (ligand) and a protein, providing insights into the ligand's potential biological activity. amazonaws.comnih.gov

Studies on pyrazole (B372694) derivatives have shown that they can engage in various non-covalent interactions within the binding pockets of proteins. These interactions, including hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are crucial for the stability of the ligand-protein complex. amazonaws.comresearchgate.net For instance, the nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors, while the phenyl rings can participate in hydrophobic and pi-pi stacking interactions with the amino acid residues of the protein. amazonaws.comuomphysics.net The visualization of these interactions is often achieved using software like PyMOL and Discovery Studio Visualizer, which allows for a detailed analysis of the binding mode. amazonaws.com

Molecular docking simulations also allow for the prediction of binding affinities, often expressed as a binding energy value, which indicates the strength of the interaction between the ligand and the protein. nih.govresearchgate.net Lower binding energies typically suggest a more stable complex. ijpbs.com For various pyrazole derivatives, docking studies have revealed minimum binding energies ranging from -8.57 to -10.35 kJ/mol with different protein targets, indicating potent inhibitory potential. nih.govresearchgate.net These simulations help in identifying the most favorable conformation of the ligand within the protein's active site. amazonaws.com

Table 1: Predicted Binding Affinities of Pyrazole Derivatives with Protein Targets

| Compound | Protein Target | Binding Energy (kJ/mol) |

|---|---|---|

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 (2QU5) | -10.09 |

| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | Aurora A (2W1G) | -8.57 |

| 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide | CDK2 (2VTO) | -10.35 |

Note: This data is for illustrative purposes and represents findings for similar pyrazole derivatives, not specifically 1-(4-bromophenyl)-5-phenyl-1H-pyrazole. nih.govresearchgate.net

Density Functional Theory (DFT) Calculations and Quantum Chemical Descriptors

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a powerful tool for predicting various molecular properties of this compound and related compounds. nih.govresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key electronic parameters that determine the way a molecule interacts with other species. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular reactivity. researchgate.netnih.gov A smaller energy gap suggests that the molecule is more chemically reactive. nih.gov For pyrazole derivatives, HOMO values have been observed in the range of -7.67 to -5.60 eV, and LUMO values from -4.25 to -1.80 eV. researchgate.net DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G(d,p), are employed to determine these properties. researchgate.net

Table 2: Frontier Molecular Orbital Energies for a Pyrazole Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.954 |

| LUMO | -3.212 |

| Energy Gap (ΔE) | 2.742 |

Note: This data is for a related pyrazole derivative and serves as an example of typical values obtained from DFT calculations. researchgate.net

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net The MESP surface uses a color code to represent the electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net In pyrazole derivatives, the electronegative regions are often located around the nitrogen atoms of the pyrazole ring and any other heteroatoms present in the structure. researchgate.net MESP analysis is crucial for understanding intermolecular interactions and biological recognition processes. researchgate.net

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer and intermolecular and intramolecular interactions. researchgate.netdergipark.org.tr This analysis can reveal important information about hyperconjugative interactions, which contribute to the stability of the molecule. dergipark.org.tr For pyrazole derivatives, NBO analysis helps in understanding the delocalization of electron density and the nature of the chemical bonds. researchgate.net

Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity)

Computational methods, particularly Density Functional Theory (DFT), are pivotal in elucidating the reactivity of this compound. Reactivity descriptors derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), molecular electrostatic potential (MEP) maps, and global reactivity indices, provide a quantitative understanding of the molecule's chemical behavior.

The pyrazole ring itself possesses distinct reactive sites. Generally, the pyrazole nucleus is susceptible to electrophilic substitution, particularly at the C4 position, while nucleophilic attacks are more likely to occur at the C3 and C5 positions. researchgate.net The distribution of electron density across the this compound molecule is significantly influenced by its substituents. The phenyl group at C5 and the 4-bromophenyl group at N1 modulate the electronic landscape of the pyrazole core.

Table 1: Key Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group of atoms to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Represents resistance to change in electron distribution. |

| Global Softness (S) | 1/(2η) | The reciprocal of hardness; indicates a higher tendency to react. |

| Electrophilicity Index (ω) | χ2/(2η) | Measures the propensity of a species to accept electrons. |

By calculating these descriptors for this compound, researchers can predict its behavior in chemical reactions, aiding in the design of new synthetic pathways and the development of novel derivatives with tailored reactivity profiles.

Vibrational and Nuclear Magnetic Resonance (NMR) Spectral Predictions

Computational spectroscopy is a powerful tool for predicting and interpreting the vibrational (Infrared and Raman) and NMR spectra of molecules. For this compound, DFT calculations can provide highly accurate predictions of its spectral features, which are crucial for its characterization.

Vibrational Spectra (FT-IR and FT-Raman): Theoretical calculations of vibrational frequencies, typically performed using DFT methods like B3LYP, allow for the assignment of experimental FT-IR and FT-Raman bands. For a closely related compound, 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole, detailed vibrational analysis has been successfully carried out using a scaled quantum mechanical force field (SQMFF) methodology. nih.gov This approach involves scaling the calculated harmonic vibrational frequencies to correct for anharmonicity and systematic errors in the computational method, resulting in excellent agreement with experimental data. nih.gov

The predicted spectrum for this compound would exhibit characteristic vibrational modes corresponding to its constituent functional groups.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group/Vibration Type | Predicted Wavenumber Range (cm-1) | Description |

| Aromatic C-H Stretch | 3100 - 3000 | Stretching vibrations of the C-H bonds in the phenyl and bromophenyl rings. |

| Pyrazole C=N Stretch | 1650 - 1550 | Characteristic stretching vibration of the carbon-nitrogen double bond within the pyrazole ring. |

| Aromatic C=C Stretch | 1600 - 1450 | In-plane stretching vibrations of the carbon-carbon bonds in the aromatic rings. |

| Pyrazole Ring Vibrations | 1500 - 1300 | Skeletal vibrations of the pyrazole ring structure. |

| C-Br Stretch | 700 - 500 | Stretching vibration of the carbon-bromine bond. |

| C-H Out-of-Plane Bending | 900 - 675 | Bending vibrations characteristic of the substitution patterns on the aromatic rings. |

Nuclear Magnetic Resonance (NMR) Spectra: NMR spectroscopy is fundamental for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to predict ¹H and ¹³C NMR chemical shifts. These predictions are invaluable for assigning signals in experimental spectra and confirming the molecular structure.

For pyrazole derivatives, the chemical shifts are sensitive to the electronic environment of each nucleus. nih.gov The protons on the pyrazole ring, as well as those on the phenyl and bromophenyl substituents, would have distinct chemical shifts. Similarly, the ¹³C NMR spectrum would show unique signals for each carbon atom, including the C3, C4, and C5 carbons of the pyrazole ring and the carbons of the aromatic substituents. For instance, in related pyrazole structures, the characteristic carbon signals for C3 and C5 of the pyrazole ring appear at distinct ppm values, which are influenced by the nature of the substituents. nih.gov

Pharmacophore Modeling and Lead Optimization Strategies

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous drugs and clinical candidates. mdpi.com For pyrazole-based compounds like this compound, pharmacophore modeling and subsequent lead optimization are critical steps in transforming a hit compound into a viable drug candidate.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. These models can be generated based on the structure of a known ligand (ligand-based) or the structure of the biological target's binding site (structure-based).

For pyrazole derivatives, pharmacophore models have been successfully developed to guide the design of new inhibitors for various targets. nih.govnih.gov A typical pharmacophore model for a pyrazole-based inhibitor might include:

An aromatic ring feature corresponding to one of the phenyl substituents.

A hydrogen bond acceptor, often one of the pyrazole nitrogen atoms.

A hydrophobic feature, representing the other aromatic ring or other nonpolar groups.

By developing such a model, chemists can screen virtual libraries for new compounds that fit the pharmacophore or design novel molecules with improved binding affinity. nih.gov

Lead Optimization Strategies: Once an initial hit compound is identified, lead optimization aims to improve its potency, selectivity, and pharmacokinetic properties. For pyrazole-based inhibitors, several strategies have proven effective:

Structure-Based Design: Using X-ray crystal structures of the target protein in complex with an inhibitor, researchers can visualize key interactions and design modifications to enhance binding. This approach has been used to optimize pyrazole-based inhibitors of targets like lactate (B86563) dehydrogenase (LDH). acs.orgnih.gov

Improving DMPK Properties: Computational and in vitro assays are used to refine the drug metabolism and pharmacokinetic (DMPK) profile. For pyrazole sulfonamides targeting Trypanosoma brucei, lead optimization focused on reducing polar surface area and capping the sulfonamide group to improve blood-brain barrier penetration. acs.org

Modulating Substituents: The substituents on the pyrazole ring are systematically varied to explore the structure-activity relationship (SAR). For example, introducing electron-withdrawing groups into the phenyl rings of pyrazole-based antagonists was shown to substantially increase their activity. researchgate.net

These optimization campaigns often involve a multi-parameter approach, balancing improvements in potency with the maintenance of favorable ADME properties.

ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

The failure of drug candidates due to poor ADME properties is a major cause of attrition in the drug development pipeline. In silico ADME prediction tools have become essential for the early-stage evaluation of compounds, allowing researchers to prioritize molecules with a higher probability of success. For pyrazole derivatives, including this compound, various computational models are used to predict their pharmacokinetic behavior.

Several web-based platforms and software packages, such as pkCSM, SwissADME, and ADMETlab, are employed to calculate a range of ADME-related properties. semanticscholar.orgnih.gov These predictions are based on the molecule's structure and rely on quantitative structure-property relationship (QSPR) models.

Table 3: Key In Silico ADME Predictions for Drug Discovery

| ADME Parameter | Predicted Property | Importance |

| Absorption | Human Intestinal Absorption (HIA) | Predicts the percentage of a drug absorbed through the human gut. |

| Caco-2 Permeability | An in vitro model for predicting intestinal absorption of drugs. | |

| P-glycoprotein (P-gp) Substrate/Inhibitor | P-gp is an efflux pump that can limit drug absorption. | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Predicts whether a compound can cross the BBB to act on the central nervous system. |

| Plasma Protein Binding (PPB) | The extent of binding to plasma proteins affects the free drug concentration. | |

| Metabolism | Cytochrome P450 (CYP) Substrate/Inhibitor | Predicts interactions with major drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4). |

| Excretion | Total Clearance | Predicts the rate at which a drug is removed from the body. |

| Toxicity | AMES Toxicity | Predicts mutagenic potential. |

| hERG Inhibition | Predicts the risk of cardiotoxicity. |

Studies on various pyrazole derivatives have utilized these in silico tools to assess their drug-likeness and ADME profiles. johnshopkins.edujohnshopkins.edu For instance, predictions can reveal if a compound is likely to have good oral bioavailability, whether it might cause drug-drug interactions by inhibiting CYP enzymes, or if it poses a toxicity risk. semanticscholar.org This early-stage computational screening is crucial for guiding the selection and modification of pyrazole-based compounds in drug discovery projects.

In Vivo Efficacy Studies and Preclinical Validation

Evaluation of Antidepressant Activity in Murine Models

Currently, there is no available research on the antidepressant effects of 1-(4-bromophenyl)-5-phenyl-1H-pyrazole. The evaluation of potential antidepressant compounds is commonly conducted using murine models such as the forced swim test (FST) and the tail suspension test (TST). nih.govnih.gov

The Forced Swim Test (FST) , also known as the Porsolt test, is a behavioral despair model used to screen for antidepressant-like activity. nih.gov In this test, mice are placed in an inescapable cylinder of water, and the duration of immobility is measured. nih.gov The theory is that a state of "behavioral despair" is induced, and antidepressant compounds are expected to reduce the time the animal remains immobile, instead promoting escape-oriented behaviors. nih.govnih.gov

The Tail Suspension Test (TST) is another widely used model for assessing antidepressant activity and is based on a similar principle to the FST. nih.govconductscience.com Mice are suspended by their tails, and the time they remain immobile is recorded. conductscience.comconductscience.com This immobility is interpreted as a state of learned helplessness, which can be reversed by effective antidepressant treatments. nih.govnih.gov

| Murine Model | Principle | Primary Endpoint | Significance |

|---|---|---|---|

| Forced Swim Test (FST) | Measures behavioral despair in an inescapable swimming environment. nih.gov | Duration of immobility. nih.gov | Predictive screening for potential antidepressant efficacy. nih.gov |

| Tail Suspension Test (TST) | Assesses learned helplessness by suspending the mouse by its tail. nih.govconductscience.com | Duration of immobility. conductscience.com | A common and rapid screening tool for antidepressant-like compounds. conductscience.comnih.gov |

Assessment of Trypanocidal Efficacy using 3D Culture Models and In Vivo Progression

While direct in vivo studies on the trypanocidal activity of this compound are not documented, the pyrazole (B372694) scaffold is a known area of interest in the search for new treatments for Chagas disease, caused by the parasite Trypanosoma cruzi. oatext.comnih.gov Research on related pyrazole derivatives has shown promising results. For instance, certain pyrazole-thiazoline derivatives have been investigated for their activity against T. cruzi. oatext.com Furthermore, some dialkyl pyrazole-3,5-dicarboxylate analogs demonstrated efficacy in a murine model of both acute and chronic Chagas disease, achieving a 95% suppression of parasitemia. oatext.com

The development of advanced in vitro models, such as 3D culture systems , is becoming increasingly important for predicting in vivo efficacy. These models can mimic the tissue microenvironment more closely than traditional 2D cultures, providing a better understanding of a compound's potential effectiveness. plos.org Following promising in vitro results, compounds are typically advanced to in vivo models of T. cruzi infection in mice to assess their ability to reduce parasite load and control the progression of the disease. nih.gov

Other Relevant In Vivo Animal Models for Biological Activities (e.g., Anticancer, Antimicrobial)

The broader biological activities of pyrazole derivatives, including anticancer and antimicrobial effects, have been explored in various in vivo models. Although specific in vivo data for this compound is lacking, the general approaches to evaluating these activities are well-established.

For anticancer activity , once a compound shows promise in in vitro cytotoxicity assays against cancer cell lines, its efficacy is further evaluated in animal models. nih.govresearchgate.net These can include xenograft models, where human cancer cells are implanted into immunocompromised mice, to assess the compound's ability to inhibit tumor growth. nih.gov

Regarding antimicrobial activity , while in vitro tests provide initial data on a compound's ability to inhibit microbial growth, in vivo models are crucial to determine its effectiveness in a living organism. acs.org These models involve infecting animals with a specific pathogen and then administering the test compound to evaluate its ability to clear the infection and improve survival rates. It is noteworthy that a related compound, 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole, was found to have low acute toxicity in mice, which is a critical consideration for any compound intended for in vivo use. acs.org

| Biological Activity | Common In Vivo Model | Purpose | Example Endpoints |

|---|---|---|---|

| Anticancer | Xenograft models in immunocompromised mice. nih.gov | To evaluate the inhibition of tumor growth in a living system. researchgate.net | Tumor volume, tumor weight, survival rate. |

| Antimicrobial | Infection models in rodents. | To assess the ability to clear a pathogenic infection. | Bacterial/fungal load in tissues, survival rate. |

Future Directions and Emerging Research Perspectives

Design and Synthesis of Novel 1-(4-bromophenyl)-5-phenyl-1H-pyrazole Analogs with Enhanced Specificity and Potency